molecular formula C8H16N2O2 B13232916 2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide

2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide

Cat. No.: B13232916
M. Wt: 172.22 g/mol
InChI Key: RDGPLOSFKOCUTM-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a methoxymethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide typically involves the reaction of N-methylpyrrolidine with methoxymethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the methoxymethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)pyrrolidine
  • N-methylpyrrolidine
  • 2-(Methoxymethyl)-N-ethylpyrrolidine-2-carboxamide

Uniqueness

2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C8H16N2O2/c1-9-7(11)8(6-12-2)4-3-5-10-8/h10H,3-6H2,1-2H3,(H,9,11)

InChI Key

RDGPLOSFKOCUTM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1(CCCN1)COC

Origin of Product

United States

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